molecular formula C17H11ClN4O B057639 PIM-1 INHIBITOR 2 CAS No. 477845-12-8

PIM-1 INHIBITOR 2

Cat. No.: B057639
CAS No.: 477845-12-8
M. Wt: 322.7 g/mol
InChI Key: AQVFETGXIRKVAQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]pyrimidin-2-amine typically involves multiple steps, including the formation of the benzisoxazole ring and the subsequent attachment of the pyrimidine moiety. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

4-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles such as amines and alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]pyrimidin-2-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

4-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]pyrimidin-2-amine is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

    Pyrazolo[3,4-d]pyrimidine: Known for its inhibitory activity against cyclin-dependent kinases (CDKs).

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Also known for its CDK inhibitory activity.

    4-aminopyrrolo[2,3-d]pyrimidine: Studied for its antitubercular activity

These compounds share some structural similarities but differ in their specific biological activities and applications.

Properties

IUPAC Name

4-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN4O/c18-12-4-1-10(2-5-12)16-13-9-11(3-6-15(13)22-23-16)14-7-8-20-17(19)21-14/h1-9H,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVFETGXIRKVAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)C4=NC(=NC=C4)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377550
Record name PIM-1 INHIBITOR 2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477845-12-8
Record name PIM-1 inhibitor 2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0477845128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PIM-1 INHIBITOR 2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIM-1 INHIBITOR 2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJ8ZMA6BSL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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